molecular formula C6H12BO2 B138367 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane CAS No. 25015-63-8

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Cat. No.: B138367
CAS No.: 25015-63-8
M. Wt: 126.97 g/mol
InChI Key: LZPWAYBEOJRFAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pinacolborane, also known as 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-, primarily targets alkenes , alkynes , aldehydes , ketones , and carboxylic acids . These compounds are the primary substrates that interact with Pinacolborane in various chemical reactions.

Mode of Action

Pinacolborane interacts with its targets through a process called hydroboration . In the presence of catalysts, Pinacolborane hydroborates alkenes and, less rapidly, alkynes . It also affects catalyst-free hydroboration of aldehydes, ketones, and carboxylic acids . The active hydride source in these reactions is the trialkoxyborohydride .

Biochemical Pathways

The primary biochemical pathway involved in the action of Pinacolborane is the reductive amination of carbonyl compounds . This process involves the reduction of ketones with Pinacolborane, catalyzed by NaOt-Bu at ambient temperature . The reaction is high yielding and general, providing complete conversion of aryl and dialkyl ketones .

Result of Action

The result of Pinacolborane’s action is the formation of boron-containing compounds . For example, dehydrogenation of Pinacolborane affords dipinacolatodiborane (B2pin2) . Moreover, Pinacolborane is used in borylation, a form of C-H activation .

Action Environment

The action of Pinacolborane can be influenced by various environmental factors. For instance, the reaction temperature and the weight ratio of reactants can affect the outcome of the reaction . Additionally, the presence of catalysts can significantly enhance the efficiency of the hydroboration process .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with borane (BH₃) in tetrahydrofuran (THF) solvent. The reaction typically proceeds at room temperature and yields pinacolborane as a colorless liquid .

Industrial Production Methods

Industrial production of pinacolborane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

This compound is unique due to its high reactivity and selectivity in hydroboration reactions. It is also versatile, being used in both catalyst-free and catalyst-assisted reactions . Additionally, pinacolborane’s ability to form stable boronic esters makes it valuable in organic synthesis .

Properties

InChI

InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWAYBEOJRFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC(C(O1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422852
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-63-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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